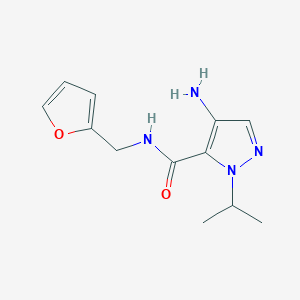
4-Amino-N-(2-furylmethyl)-1-isopropyl-1H-pyrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-N-(2-furylmethyl)-1-isopropyl-1H-pyrazole-5-carboxamide, also known as PFI-3, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in epigenetic research. PFI-3 is a selective inhibitor of the histone methyltransferase SETD8, which plays a crucial role in regulating gene expression.
Wissenschaftliche Forschungsanwendungen
4-Amino-N-(2-furylmethyl)-1-isopropyl-1H-pyrazole-5-carboxamide has been extensively studied for its potential applications in epigenetic research. SETD8 is a histone methyltransferase that catalyzes the methylation of histone H4 at lysine 20 (H4K20me1). This modification plays a critical role in the regulation of gene expression, DNA damage repair, and cell cycle progression. 4-Amino-N-(2-furylmethyl)-1-isopropyl-1H-pyrazole-5-carboxamide has been shown to selectively inhibit SETD8, leading to a decrease in H4K20me1 levels. This inhibition has been found to have significant effects on cell proliferation, DNA damage response, and cell cycle regulation.
Wirkmechanismus
4-Amino-N-(2-furylmethyl)-1-isopropyl-1H-pyrazole-5-carboxamide selectively inhibits SETD8 by binding to the enzyme's active site. The compound forms a covalent bond with a cysteine residue in the active site, leading to the irreversible inhibition of the enzyme. This inhibition leads to a decrease in the levels of H4K20me1, which in turn affects the expression of genes involved in cell proliferation, DNA damage repair, and cell cycle regulation.
Biochemical and Physiological Effects
4-Amino-N-(2-furylmethyl)-1-isopropyl-1H-pyrazole-5-carboxamide has been found to have significant effects on cell proliferation, DNA damage response, and cell cycle regulation. Inhibition of SETD8 by 4-Amino-N-(2-furylmethyl)-1-isopropyl-1H-pyrazole-5-carboxamide leads to a decrease in H4K20me1 levels, which in turn affects the expression of genes involved in these processes. 4-Amino-N-(2-furylmethyl)-1-isopropyl-1H-pyrazole-5-carboxamide has also been found to induce apoptosis in cancer cells by affecting the expression of pro-apoptotic genes.
Vorteile Und Einschränkungen Für Laborexperimente
4-Amino-N-(2-furylmethyl)-1-isopropyl-1H-pyrazole-5-carboxamide has several advantages for use in lab experiments. It is a selective inhibitor of SETD8, which makes it useful for studying the effects of SETD8 inhibition on cellular processes. 4-Amino-N-(2-furylmethyl)-1-isopropyl-1H-pyrazole-5-carboxamide is also a potent inhibitor, which allows for the use of lower concentrations in experiments. However, 4-Amino-N-(2-furylmethyl)-1-isopropyl-1H-pyrazole-5-carboxamide has some limitations. It is an irreversible inhibitor, which means that its effects cannot be reversed once it has bound to the enzyme. This can make it challenging to study the long-term effects of SETD8 inhibition. Additionally, 4-Amino-N-(2-furylmethyl)-1-isopropyl-1H-pyrazole-5-carboxamide has limited solubility, which can make it challenging to use in some experiments.
Zukünftige Richtungen
There are several future directions for research on 4-Amino-N-(2-furylmethyl)-1-isopropyl-1H-pyrazole-5-carboxamide. One area of interest is the development of more potent and selective inhibitors of SETD8. These inhibitors could be used to study the effects of SETD8 inhibition on cellular processes in more detail. Another area of interest is the development of inhibitors that can be reversed. These inhibitors would allow for the study of the long-term effects of SETD8 inhibition. Additionally, 4-Amino-N-(2-furylmethyl)-1-isopropyl-1H-pyrazole-5-carboxamide has shown promise as a potential therapeutic agent for cancer treatment. Future research could focus on the development of 4-Amino-N-(2-furylmethyl)-1-isopropyl-1H-pyrazole-5-carboxamide derivatives with improved solubility and pharmacokinetic properties for use in clinical trials.
Synthesemethoden
The synthesis of 4-Amino-N-(2-furylmethyl)-1-isopropyl-1H-pyrazole-5-carboxamide involves several steps. The starting material, 2-furylmethylamine, is reacted with isopropyl acrylate in the presence of a base to form a Michael adduct. The adduct is then cyclized with hydrazine to form the pyrazole ring. The resulting compound is then treated with acetic anhydride to form the acetamide derivative. Finally, the amino group is protected with a tert-butyloxycarbonyl group to yield 4-Amino-N-(2-furylmethyl)-1-isopropyl-1H-pyrazole-5-carboxamide.
Eigenschaften
IUPAC Name |
4-amino-N-(furan-2-ylmethyl)-2-propan-2-ylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O2/c1-8(2)16-11(10(13)7-15-16)12(17)14-6-9-4-3-5-18-9/h3-5,7-8H,6,13H2,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKGRUGYRXNMCHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=C(C=N1)N)C(=O)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-N-(2-furylmethyl)-1-isopropyl-1H-pyrazole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-N-[4-(oxolan-2-yl)oxan-4-yl]acetamide](/img/structure/B2814919.png)
![2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)propanamide](/img/structure/B2814920.png)

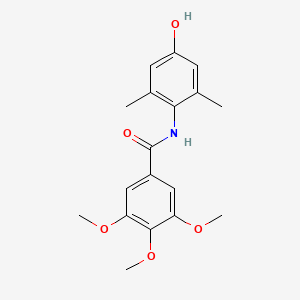
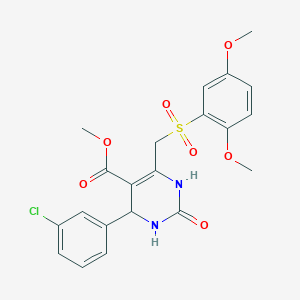
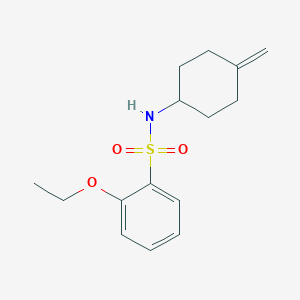
![6-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)azetidin-1-yl]pyridine-3-carboxylic acid](/img/structure/B2814927.png)
![7-[3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2814928.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2814930.png)
![2-cyano-3-(4-cyanophenyl)-N-[4-(morpholin-4-yl)phenyl]prop-2-enamide](/img/structure/B2814934.png)
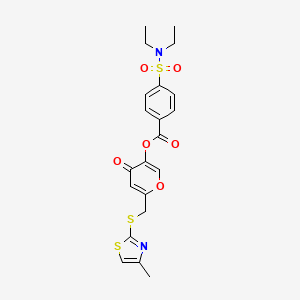
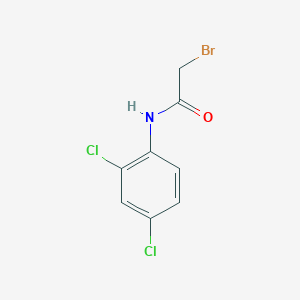
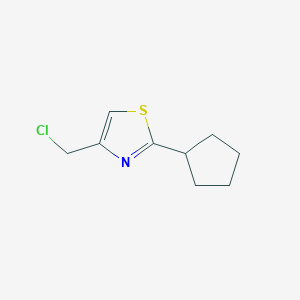
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-phenoxybenzamide](/img/structure/B2814942.png)